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molecular formula C8H6F2O B7963440 Difluoro-phenyl-acetaldehyde CAS No. 129660-35-1

Difluoro-phenyl-acetaldehyde

Cat. No. B7963440
M. Wt: 156.13 g/mol
InChI Key: GGNPYPZLMAGOAL-UHFFFAOYSA-N
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Patent
US08242177B2

Procedure details

Obtained from Intermediate 6 (1.0 g, 6.3 mmol) by the procedure described for the Intermediate 13. The title compound was obtained (0.88 g, 86%) as oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][OH:4].C1(CCCCOCCC=O)C=CC=CC=1>>[F:1][C:2]([F:11])([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(CO)(C1=CC=CC=C1)F
Step Two
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCOCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=O)(C1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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